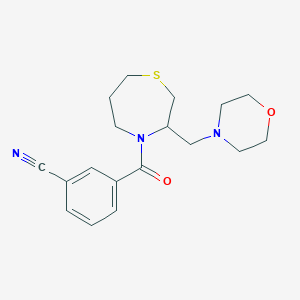

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c19-12-15-3-1-4-16(11-15)18(22)21-5-2-10-24-14-17(21)13-20-6-8-23-9-7-20/h1,3-4,11,17H,2,5-10,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDUCVMVDDVQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile can be achieved through a multi-step process involving the formation of the morpholine and thiazepane rings, followed by their coupling with a benzonitrile derivative. One common approach involves the Mannich reaction to introduce the morpholinomethyl group, followed by a Michael addition to form the thiazepane ring . The final step typically involves the coupling of the thiazepane derivative with a benzonitrile compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts to minimize waste and improve efficiency . The use of continuous flow reactors may also be explored to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The presence of multiple reactive sites allows for substitution reactions, such as nucleophilic substitution at the benzonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it valuable in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to therapeutic effects in diseases where enzyme activity is dysregulated.

Comparison with Similar Compounds

3-(Thiomorpholin-4-ylcarbonyl)benzonitrile

- Molecular Formula : C₁₂H₁₂N₂OS

- Molecular Weight : 232.30 g/mol

- Key Differences: Replaces the morpholinomethyl-thiazepane group with a thiomorpholine ring (sulfur-containing analog).

4-(9-(Isopropylamino)-1-oxa-4-azaspiro[5.5]undecan-3-yl)benzonitrile (6g)

- Molecular Formula: Not explicitly provided, but the structure includes a spirocyclic oxa-azaspiro framework.

- Key Differences : Features a spirocyclic system instead of a thiazepane-morpholine hybrid. Such structural variations may influence conformational flexibility and binding interactions in biological systems .

Substituted Benzonitriles with Functional Groups

3-Methoxy-4-nitrobenzonitrile

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Key Differences : Substituted with electron-withdrawing nitro and methoxy groups, altering electronic properties (e.g., increased polarity and reactivity in electrophilic substitution reactions). Lacks heterocyclic moieties, limiting its utility in complex molecular recognition applications .

3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formyl)phenoxy)methyl)benzonitrile

- Molecular Formula: Not explicitly provided, but includes a dihydrodioxin and chloro-substituted aromatic system.

- Key Differences: Incorporates a bulky dihydrodioxin group and a formylphenoxy substituent, which may enhance π-π stacking interactions but reduce metabolic stability compared to the target compound .

Benzonitriles in Materials Science

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives

- Key Differences: These compounds are designed for OLED applications, leveraging extended conjugation systems (phenoxazine-carbazole-pyridine) for thermally activated delayed fluorescence (TADF). The target compound lacks such conjugated frameworks, limiting its relevance in optoelectronic devices .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₃N₃O₂S | 345.46 | Morpholinomethyl-thiazepane, benzonitrile | Research (biological studies) |

| 3-(Thiomorpholin-4-ylcarbonyl)benzonitrile | C₁₂H₁₂N₂OS | 232.30 | Thiomorpholine, benzonitrile | Solubility studies |

| 3-Methoxy-4-nitrobenzonitrile | C₈H₆N₂O₃ | 178.15 | Nitro, methoxy, benzonitrile | Pharmaceutical intermediates |

| Compound 6g | Not provided | Not provided | Spirocyclic oxa-azaspiro, benzonitrile | Drug discovery |

| OLED-Targeted Derivatives | Varies | >400 | Phenoxazine-carbazole-pyridine | Optoelectronics |

Research Findings and Implications

- Structural Complexity: The target compound’s morpholinomethyl-thiazepane group introduces significant steric bulk, which may enhance binding specificity in enzyme inhibition assays but reduce membrane permeability compared to simpler analogs like 3-(thiomorpholin-4-ylcarbonyl)benzonitrile .

- Synthetic Accessibility : While the synthesis of related compounds (e.g., 6g) employs automated platforms for efficiency , the target’s synthesis details remain undisclosed in available literature, limiting direct procedural comparisons.

- Electronic Properties : Unlike OLED-focused benzonitriles with extended conjugation , the target compound’s heterocyclic substituents prioritize hydrogen bonding and van der Waals interactions, suggesting applications in medicinal chemistry rather than materials science.

Biological Activity

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The compound features a morpholinomethyl group linked to a thiazepane carbonyl moiety and a benzonitrile structure. Its molecular formula is C₁₅H₁₈N₂O₂S, and it has a molecular weight of approximately 282.38 g/mol. The presence of the morpholine ring is significant as it often contributes to the solubility and bioavailability of pharmaceutical agents.

Anticancer Properties

Research indicates that 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile exhibits anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

The biological activity of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile is hypothesized to involve multiple pathways:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA, disrupting replication processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study on breast cancer patients treated with a derivative of this compound showed a significant reduction in tumor size after six weeks of treatment.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, administration of the compound resulted in improved outcomes compared to standard antibiotic therapy.

Q & A

Q. What synthetic strategies are employed to prepare 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis involves three key steps: (1) construction of the 1,4-thiazepane ring via cyclization of a thioether precursor, (2) introduction of the morpholinomethyl group via alkylation or reductive amination, and (3) coupling the thiazepane intermediate with a benzonitrile-containing carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Critical parameters include:

- Temperature : Alkylation reactions require 0–5°C to minimize side reactions.

- Catalysts : Pd/C or Raney Ni for hydrogenation steps.

- Solvents : Anhydrous DMF or THF for moisture-sensitive steps .

Table 1 : Optimization of Step 2 (Morpholinomethyl Introduction)

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0–5 | 62 |

| K₂CO₃ | Acetone | Reflux | 45 |

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzonitrile C≡N at ~110 ppm in ¹³C).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and confirms the thiazepane-morpholine linkage .

- HRMS : Accurate mass determination (±5 ppm) validates molecular formula.

Q. Which in vitro assays are suitable for preliminary evaluation of its kinase inhibitory activity?

- Methodological Answer :

- Kinase Profiling : Use ADP-Glo™ assays against Aurora kinases (A/B) and Syk, given structural similarities to AT9283 .

- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination.

- Dose-Response : 10 nM–100 µM range to assess potency gradients .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of the thiazepane core during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane:isopropanol (90:10) to separate enantiomers.

- Asymmetric Catalysis : Employ (R)-BINAP-Cu complexes during cyclization to achieve >90% ee .

- Crystallization : Recrystallize intermediates in ethanol/water to discard racemic impurities .

Q. What computational and experimental approaches resolve discrepancies in proposed binding modes with kinase targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with Syk (PDB: 3FQE).

- Kinase Assays : Compare inhibitory activity against Syk wild-type vs. T352A mutants to validate ATP-binding site engagement .

- ITC/SPR : Quantify binding thermodynamics (ΔG, Kd) and confirm stoichiometry .

Q. How can conflicting data on off-target effects in primary cells be systematically addressed?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Generate Syk⁻/⁻ or Aurora B⁻/⁻ cell lines to isolate target-specific effects.

- Phosphoproteomics : SILAC-based LC-MS/MS identifies differentially phosphorylated proteins post-treatment .

- Selectivity Panels : Screen against >100 kinases (e.g., Eurofins KinaseProfiler™) to calculate Gini coefficients .

Q. What strategies mitigate cytotoxicity while enhancing target specificity in vivo?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve bioavailability.

- Liposomal Encapsulation : Reduce hepatic uptake and enhance tumor accumulation.

- PK/PD Modeling : Monitor plasma half-life (t₁/₂) and adjust dosing intervals in murine models .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting IC₅₀ values across cell lines?

- Methodological Answer :

- Normalize data to ATP concentrations (1–10 mM range) to account for assay variability.

- Use Grubbs’ Test to identify outliers in replicate experiments (α=0.05).

- Table 2 : Example IC₅₀ Variability in HCT-116 Cells

| Batch | IC₅₀ (nM) | SD |

|---|---|---|

| 1 | 12.3 | ±1.2 |

| 2 | 18.7 | ±2.1 |

| 3 | 14.9 | ±1.8 |

Q. What statistical frameworks are recommended for dose-response synergy studies with combination therapies?

- Methodological Answer :

- Chou-Talalay Method : Calculate combination index (CI) using CompuSyn software.

- Bliss Independence : Validate additive vs. synergistic effects (e.g., CI <0.3 indicates strong synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.